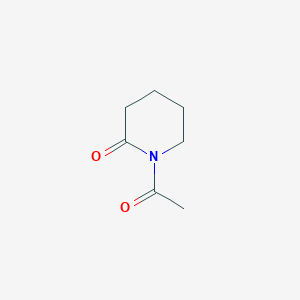

1-Acetylpiperidin-2-one

Overview

Description

1-Acetylpiperidin-2-one, also known as 1-acetylpyrrolidine-2-one or 1-AP, is an organic compound with the chemical formula C5H10NO. It is a colorless liquid with a sweet, pungent odor. 1-AP is a versatile chemical that can be used as a solvent, a reagent, and as an intermediate in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, fragrances, and flavors.

Scientific Research Applications

Inhibition of Dipeptidyl Peptidase IV (DPP IV) for Diabetes Treatment : 1-Acetylpiperidin-2-one derivatives have been studied for their ability to inhibit DPP IV. This inhibition improves metabolic control in type 2 diabetes, as evidenced by reduced fasting glucose and mean 24-hour glucose levels (Ahrén et al., 2002).

Role in Hypertension Treatment : Compounds derived from this compound have shown potential in treating hypertension. One study demonstrated that recombinant Lactobacillus plantarum expressing angiotensin-converting enzyme inhibitory peptide significantly decreased systolic blood pressure (Yang et al., 2015).

Potential in Cardiovascular Disease Management : Inhibitors of DPP-4, which include derivatives of this compound, have shown benefits in cardiovascular disease management. For instance, des-fluoro-sitagliptin improved endothelial function and reduced atherosclerotic lesion formation in experimental models (Matsubara et al., 2012).

Interactions with DNA and Potential Anticancer Properties : Certain this compound derivatives have been synthesized for studying their DNA binding modes, DNA cleavage activities, and potential as anticancer drugs. Some compounds demonstrated significant cytotoxicity against various carcinoma cell lines (Baş et al., 2019).

Inhibition of Soluble Epoxide Hydrolase for Therapeutic Applications : Some conformationally restricted inhibitors of human soluble epoxide hydrolase, developed from this compound, have shown potency against recombinant enzymes, suggesting potential therapeutic applications (Jones et al., 2006).

Safety and Hazards

Future Directions

While the future directions of 1-Acetylpiperidin-2-one are not explicitly mentioned in the search results, it’s worth noting that directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . This could potentially be applied to the development of this compound and similar compounds in the future.

Mechanism of Action

- Role : Without specific targets, we cannot pinpoint its exact role. However, we can explore potential interactions with mitochondrial ATP synthase subunits (alpha, beta, and gamma) as they are implicated in cellular energy production .

Target of Action

Its precise role and impact remain an intriguing area for investigation . If you need more information or have additional questions, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

1-Acetylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its conversion into more hydrophilic metabolites through oxidation reactions. Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially influencing their activity and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Furthermore, this compound can impact cell signaling by interacting with receptors and other signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with enzymes and cofactors is crucial for its role in metabolic pathways, as it can modulate the activity of these biomolecules and alter the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it can interact with target biomolecules. The distribution of the compound within tissues can also influence its overall biological effects, as it determines the concentration of the compound in different cellular environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules, thereby modulating its overall biological activity .

properties

IUPAC Name |

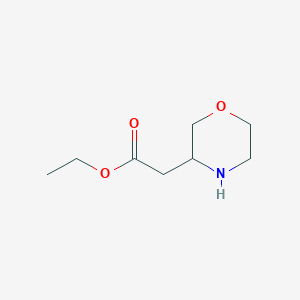

1-acetylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDLJNPJCXUZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473418 | |

| Record name | 1-acetylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3326-13-4 | |

| Record name | 1-Acetyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-acetylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)